2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide
Overview
Description
2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide is a chemical compound with the CAS Number: 1184431-05-7 . It has a molecular weight of 241.72 . The IUPAC name for this compound is 2-chloro-N-[2-(ethoxymethyl)benzyl]acetamide . It is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO2/c1-2-16-9-11-6-4-3-5-10(11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure. The compound’s structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide is an oil that is stored at room temperature . The compound has a molecular weight of 241.72 .Scientific Research Applications
Comprehensive Analysis of 2-Chloro-N-{[2-(Ethoxymethyl)phenyl]methyl}acetamide Applications
Agricultural Herbicide: This compound is utilized in agricultural settings as an herbicide. It’s effective in controlling annual gramineous weeds in various crops such as peanuts, corn, soybeans, cotton, rape, sesame, potatoes, sugar cane, sunflowers, and in orchards. It’s also used in leguminous, cruciferous, Solanaceae, Compositae, and Umbelliferae vegetable fields .
Molecular Synthesis: 2-Chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide serves as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity with other chemical compounds allows for the creation of a variety of products with potential applications in pharmaceuticals and chemical research .
Research and Development: In scientific research, this compound is used to study its effects on plant growth and soil health. It’s also part of investigations into new herbicide formulations and their environmental impact .
Pharmaceutical Applications: While specific applications in pharmaceuticals are not detailed in the search results, compounds like 2-Chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide often play a role in drug development as building blocks for active pharmaceutical ingredients (APIs) .
Material Science: The compound may be used in material science research for the development of new materials with unique properties such as enhanced durability or specialized functions .
Chemical Education: As a compound with diverse applications, it can be used for educational purposes in academic institutions to demonstrate various chemical reactions and synthesis processes .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[[2-(ethoxymethyl)phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-9-11-6-4-3-5-10(11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBLDGMVUOXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.